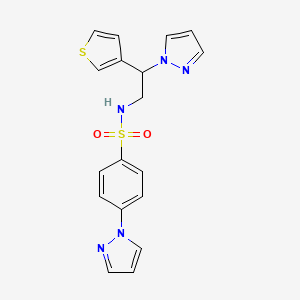

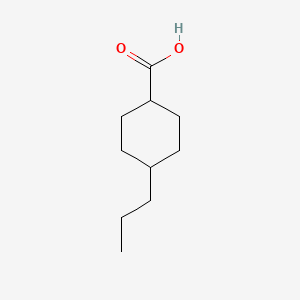

![molecular formula C13H8ClN3O B2610700 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1707668-15-2](/img/structure/B2610700.png)

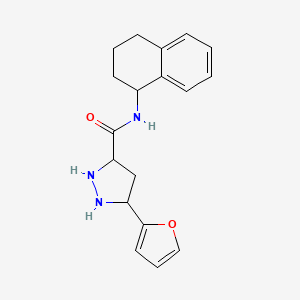

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 1019164-34-1 . It has a molecular weight of 229.67 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC Name for this compound is 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine . The InChI Code is 1S/C12H8ClN3/c13-12-11-8-10 (9-4-2-1-3-5-9)15-16 (11)7-6-14-12/h1-8H .Physical And Chemical Properties Analysis

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a powder in physical form . It has a molecular weight of 229.67 .Scientific Research Applications

Synthesis and Supramolecular Assembly

The synthesis of reduced 3,4'-bipyrazoles from 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde precursors has been demonstrated, involving microwave-assisted reactions and further cyclocondensation, leading to various derivatives. These compounds exhibit significant charge delocalization and form supramolecular assemblies via hydrogen bonding, showcasing their potential in the design of new materials with specific structural properties (Cuartas et al., 2017).

Sonogashira-Type Reactions for Pyrazolo[4,3-c]pyridines

The use of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehydes in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to create 1-phenylpyrazolo[4,3-c]pyridines, highlights their versatility in organic synthesis. This approach opens avenues for the development of novel compounds with potential applications in drug discovery and material science (Vilkauskaitė et al., 2011).

Conversion into Reduced Bipyrazoles

Research into the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced bipyrazoles details a process involving reactions with phenols and acetophenones, yielding N-acetylated reduced bipyrazoles. These compounds' structures and their assembly into complex molecular arrangements demonstrate the potential for creating intricate molecular systems with desired chemical and physical properties (Kumar et al., 2019).

Facile Synthesis of Triazolo-pyrazines

A methodology for the facile synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine and aldehydes using chloramine T illustrates the compound's utility in creating new synthetic scaffolds. This work not only advances the synthesis of complex heterocycles but also enables the exploration of their applications in various fields (Mal et al., 2015).

Safety and Hazards

Future Directions

While specific future directions for 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde were not found in the search results, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promise as novel CDK2 inhibitors . This suggests potential future research directions in the development of novel inhibitors for cancer treatment .

properties

IUPAC Name |

4-chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJLOKXXHFOQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)

![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2610630.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610631.png)